(8aS)-3-hydroxy-3-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione
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Overview
Description
(8aS)-3-hydroxy-3-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione is a complex organic compound with a unique structure that includes a pyrrolo[1,2-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8aS)-3-hydroxy-3-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(8aS)-3-hydroxy-3-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized derivative, while reduction could produce a more reduced form of the compound.
Scientific Research Applications
Chemistry
In chemistry, (8aS)-3-hydroxy-3-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. It could serve as a lead compound in the development of new pharmaceuticals or as a tool for studying biological processes.
Medicine
In medicine, this compound may have potential therapeutic applications. Research may focus on its efficacy and safety as a drug candidate for treating various diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its unique structure might impart desirable characteristics to polymers or other materials.
Mechanism of Action
The mechanism by which (8aS)-3-hydroxy-3-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would be determined through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (8aS)-3-hydroxy-3-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione include other pyrrolo[1,2-a]pyrazine derivatives and related heterocyclic compounds. Examples include:
- 4-Aminoantipyrine
- 2-Methylhippuric acid
- 3-Methylhippuric acid
Uniqueness
What sets this compound apart is its specific stereochemistry and functional groups, which confer unique chemical and biological properties. These characteristics make it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C8H12N2O3 |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
(8aS)-3-hydroxy-3-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C8H12N2O3/c1-8(13)7(12)10-4-2-3-5(10)6(11)9-8/h5,13H,2-4H2,1H3,(H,9,11)/t5-,8?/m0/s1 |
InChI Key |
WSWHBGTUBPZRGF-NTFOPCPOSA-N |
Isomeric SMILES |
CC1(C(=O)N2CCC[C@H]2C(=O)N1)O |
Canonical SMILES |
CC1(C(=O)N2CCCC2C(=O)N1)O |
Origin of Product |
United States |
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